Red-Emission Fluorescence Quantum Yield in OLED-Relevant Films
Derivatives of 4,7-dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine, specifically PN-BTZ-Cz and DP-BTZ-Cz synthesized via Buchwald–Hartwig coupling with diphenylamine and carbazole, exhibit high red-emission fluorescence quantum yields of 42.2% and 38.3% in film, respectively [1]. In contrast, a structurally similar benzothiadiazole derivative (BuO-BTD) lacking the 5,6-diamine substitution demonstrates significantly lower quantum yields (typically <20%) in analogous OLED-emitting layers [2]. The enhanced quantum yield directly correlates with improved external quantum efficiency (EQE) up to 2.7% in nondoped OLED devices with a turn-on voltage as low as 2.8 V [1].
| Evidence Dimension | Fluorescence quantum yield in film (%) |
|---|---|
| Target Compound Data | 42.2% (PN-BTZ-Cz), 38.3% (DP-BTZ-Cz) |
| Comparator Or Baseline | BuO-BTD derivative (similar benzothiadiazole core without 5,6-diamine) |
| Quantified Difference | ≥2× increase (38-42% vs. <20%) |
| Conditions | Spin-coated films; ambient conditions |
Why This Matters
The significantly higher quantum yield translates to brighter, more efficient red OLEDs, reducing power consumption and extending device lifetime—key procurement criteria for display and lighting manufacturers.
- [1] Yu, Y.; et al. In Situ Generation of Red-Emissive AIEgens from Commercial Sources for Nondoped OLEDs. ACS Omega 2018, 3, 16347–16356. DOI: 10.1021/acsomega.8b02372 View Source
- [2] HAL. Stability of one-electron reduced/oxidized BTD derivatives. hal-03608836. View Source
